5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol;dihydrochloride
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Overview
Description
5-[(1S,4S)-2,5-Diazabicyclo[221]heptan-2-yl]pyridin-3-ol;dihydrochloride is a complex organic compound that features a bicyclic structure with nitrogen atoms and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol typically involves the following steps:
Starting Material: The synthesis begins with commercially available trans-4-hydroxy-L-proline.
N-Tosylation: The hydroxy groups of trans-4-hydroxy-L-proline are tosylated.
Cyclization: The tosylated intermediate reacts with methylamine under pressure to form the bicyclic structure.
Deprotection: The N-tosyl group is removed using hydrobromic acid, yielding the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Yields oxidized derivatives with additional functional groups.
Reduction: Produces reduced forms with hydrogenated nitrogen atoms.
Substitution: Results in substituted derivatives with various alkyl or aryl groups.
Scientific Research Applications
5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol is used in several scientific research applications:
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Utilized as a chiral ligand in asymmetric synthesis.
Catalysis: Acts as a catalyst in various organic reactions, including the Biginelli reaction.
Mechanism of Action
The mechanism of action of 5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure provides rigidity, enhancing its binding affinity and specificity. The nitrogen atoms play a crucial role in forming hydrogen bonds and coordinating with metal ions, facilitating catalytic activity.
Comparison with Similar Compounds
Similar Compounds
2,5-Diazabicyclo[2.2.1]heptane: Shares the bicyclic structure but lacks the pyridine ring.
1,4-Diazabicyclo[2.2.2]octane: Another bicyclic compound with different ring sizes and nitrogen positions.
Uniqueness
5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol is unique due to its combination of a rigid bicyclic structure and a pyridine ring, which enhances its versatility in chemical reactions and applications in medicinal chemistry.
Properties
IUPAC Name |
5-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.2ClH/c14-10-2-9(3-11-5-10)13-6-7-1-8(13)4-12-7;;/h2-3,5,7-8,12,14H,1,4,6H2;2*1H/t7-,8-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUPTFICNWQMGJ-FOMWZSOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2C3=CC(=CN=C3)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CN2C3=CC(=CN=C3)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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